molecular formula C15H13ClN2O3 B7580165 4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid

Katalognummer B7580165
Molekulargewicht: 304.73 g/mol
InChI-Schlüssel: GFHSDGZNKUUSBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid, also known as CPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. CPB has shown promising results in the treatment of type 2 diabetes, and its potential as a therapeutic agent is currently being explored.

Wirkmechanismus

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid works by inhibiting the enzyme DPP-4, which is responsible for the breakdown of incretin hormones such as GLP-1 and GIP. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion. By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. This compound has also been shown to have other effects on glucose metabolism, such as improving insulin sensitivity and reducing glucose production in the liver.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects on glucose metabolism. It increases the levels of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and reduce blood glucose levels. This compound also improves insulin sensitivity and reduces glucose production in the liver. In addition, this compound has been shown to have anti-inflammatory effects and may have a role in the prevention of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid has several advantages for use in lab experiments. It is a potent inhibitor of DPP-4 and has been extensively studied for its effects on glucose metabolism. This compound is also relatively stable and can be synthesized in large quantities. However, there are also limitations to the use of this compound in lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. This compound also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on 4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid. One area of interest is the development of more potent and selective inhibitors of DPP-4. Another area of interest is the exploration of this compound's effects on other metabolic pathways, such as lipid metabolism. This compound may also have potential as a therapeutic agent for other diseases, such as cancer and Alzheimer's disease. Finally, the development of new synthetic methods for this compound may improve its availability and reduce its cost.

Synthesemethoden

The synthesis of 4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid involves several steps, starting with the reaction between 3-chloropyridine-4-carboxylic acid and methylamine to form 3-chloropyridine-4-carboxylic acid methylamide. This intermediate is then reacted with formaldehyde and benzoic acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid has been extensively studied for its potential as a therapeutic agent in the treatment of type 2 diabetes. It works by inhibiting the enzyme DPP-4, which is involved in the breakdown of incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. This compound has shown promising results in preclinical studies and has been tested in several clinical trials.

Eigenschaften

IUPAC Name

4-[[(3-chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-18(14(19)12-6-7-17-8-13(12)16)9-10-2-4-11(5-3-10)15(20)21/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHSDGZNKUUSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.